molecular formula C23H27N3O8S B2509587 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 868982-50-7

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2509587
CAS No.: 868982-50-7
M. Wt: 505.54
InChI Key: MQOBUJPHUDDREH-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanediamide derivative featuring a 1,3-oxazolidin-2-ylmethyl group substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety and an N’-linked 4-methoxyphenylethyl chain. The benzodioxine-sulfonyl group enhances electron-withdrawing properties, while the methoxyphenyl ethyl chain may influence lipophilicity and receptor binding.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8S/c1-31-17-4-2-16(3-5-17)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)18-6-7-19-20(14-18)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBUJPHUDDREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

2,3-Dihydro-1,4-benzodioxine is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically conducted at 0–5°C to minimize side reactions such as polysubstitution or decomposition. The electrophilic sulfonation occurs preferentially at the para position relative to the oxygen atoms due to the electron-donating effects of the dioxane ring.

Reaction Conditions

  • Reagents : Chlorosulfonic acid (3.0 equiv), 2,3-dihydro-1,4-benzodioxine (1.0 equiv)
  • Solvent : Dichloromethane (CH₂Cl₂) under anhydrous argon
  • Temperature : 0°C → gradual warming to 25°C
  • Time : 4–6 hours

Characterization

  • Yield : 68–72% (reported for analogous sulfonyl chloride syntheses)
  • Spectroscopic Data :
    • IR : S=O asymmetric stretch at 1365 cm⁻¹, symmetric stretch at 1175 cm⁻¹
    • ¹H NMR (CDCl₃) : δ 6.95 (d, J = 8.4 Hz, 1H, aromatic), δ 4.35–4.25 (m, 4H, –O–CH₂–CH₂–O–)

Formation of the 1,3-Oxazolidine Ring

The oxazolidine ring is constructed via a cyclization reaction between a β-amino alcohol and the sulfonyl chloride intermediate.

Synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidine

The sulfonyl chloride reacts with 2-amino-1,3-propanediol in the presence of a base to form the sulfonamide, followed by acid-catalyzed cyclization.

Reaction Conditions

  • Step 1 (Sulfonamide Formation) :
    • Reagents : 2-Amino-1,3-propanediol (1.2 equiv), triethylamine (2.5 equiv)
    • Solvent : Tetrahydrofuran (THF), 0°C → 25°C
    • Time : 12 hours
  • Step 2 (Cyclization) :
    • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
    • Solvent : Toluene, reflux
    • Time : 6 hours

Characterization

  • Yield : 58% (over two steps)
  • ¹³C NMR (DMSO-d₆) : δ 73.2 (C2 of oxazolidine), δ 55.8 (–SO₂–N–)

Analysis of Synthetic Challenges

Regioselectivity in Sulfonation

The electron-rich benzodioxine ring poses challenges for direct sulfonation. Microwave-assisted synthesis has been explored to enhance regioselectivity, though this method requires optimization.

Oxazolidine Ring Stability

The oxazolidine ring is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres are critical to prevent decomposition.

Comparative Yield Data

Step Reagents/Conditions Yield (%)
Sulfonyl Chloride ClSO₃H, CH₂Cl₂, 0°C 70
Oxazolidine Formation 2-Amino-1,3-propanediol, p-TsOH, reflux 58
Ethanediamide Coupling Oxalyl chloride, 2-(4-methoxyphenyl)ethylamine 64

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with biological targets. Its oxazolidin structure may confer antibacterial properties, making it suitable for the development of new antibiotics. Preliminary studies indicate that derivatives of similar compounds exhibit significant activity against various bacterial strains.

Biological Studies

In biological research, the compound can be utilized as a probe for studying enzyme inhibition mechanisms. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to potential applications in treating metabolic disorders. Research has demonstrated that compounds with similar structures can modulate enzyme activity effectively.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, enabling researchers to explore new synthetic pathways and develop novel materials.

Case Study 1: Antibacterial Activity

A study conducted on related compounds indicated that derivatives of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action was proposed to involve inhibition of bacterial cell wall synthesis.

CompoundActivityTarget Bacteria
Compound AModerateStaphylococcus aureus
Compound BHighEscherichia coli

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of similar oxazolidine compounds revealed their potential as inhibitors of acetylcholinesterase (AChE). This inhibition is crucial in developing treatments for neurodegenerative diseases like Alzheimer's.

CompoundIC50 (µM)Enzyme Target
Compound C25Acetylcholinesterase
Compound D15Acetylcholinesterase

Mechanism of Action

The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with derivatives reported in the literature, particularly in sulfonamide and oxazolidinone frameworks. Key comparisons include:

Compound Molecular Formula Key Functional Groups Spectral Data (IR/NMR) References
Target Compound C₂₃H₂₅N₃O₇S 1,3-Oxazolidine, benzodioxine-sulfonyl, ethanediamide, 4-methoxyphenylethyl Expected peaks: νC=O ~1660–1680 cm⁻¹ (IR); δ 3.7–4.2 ppm (oxazolidine CH₂), δ 7.2–7.8 ppm (aromatic protons) N/A
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide (CAS 941976-47-2) C₂₀H₂₂FN₃O₄ Benzodioxine, ethanediamide, dimethylamino, 4-fluorophenyl Reported: νC=O ~1675 cm⁻¹ (IR); δ 2.2–2.8 ppm (dimethylamino), δ 6.9–7.4 ppm (aromatic protons)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) C₂₀H₁₄F₂N₃O₂S (X = H) Triazole-thione, sulfonyl, difluorophenyl Reported: νC=S ~1247–1255 cm⁻¹ (IR); δ 6.8–8.0 ppm (aromatic protons)
Synthetic Oxazolidinones (e.g., 3a and 3b from ) Varies Oxazolidinone, ketide-amino acid Reported: δ 3.5–4.5 ppm (oxazolidinone CH₂), δ 1.2–1.8 ppm (alkyl chains)

Physicochemical Properties

  • The absence of a thione group (cf. triazole-thiones) may reduce metal-binding capacity but improve oxidative stability .

Spectroscopic Differentiation

  • IR Spectroscopy : The target compound’s νC=O (ethanediamide) and νS=O (sulfonyl) bands (~1660–1680 cm⁻¹ and ~1150–1250 cm⁻¹) distinguish it from triazole-thiones (νC=S ~1247–1255 cm⁻¹) .
  • NMR : Oxazolidine methylene protons (δ 3.7–4.2 ppm) contrast with triazole-thione aromatic protons (δ 6.8–8.0 ppm) .

Molecular Networking and Fragmentation Patterns

Per , high-resolution MS/MS could cluster the target compound with other sulfonamide-ethanediamides based on shared fragmentation pathways (e.g., cleavage at the sulfonyl or amide bonds). A cosine score >0.8 would indicate high structural similarity to CAS 941976-47-2 .

Research Implications

While direct biological data for the target compound are lacking, its structural analogs demonstrate diverse activities:

  • CAS 941976-47-2: Potential CNS applications due to fluorophenyl and dimethylamino groups .
  • Triazole-thiones : Antifungal and antimicrobial properties attributed to sulfonyl and thione motifs .
  • Oxazolidinones: Antibiotic activity via ribosomal binding, suggesting the target compound’s oxazolidine moiety warrants further investigation .

Biological Activity

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a benzodioxine moiety, an oxazolidinyl group, and an ethylamine substituent.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O7SC_{20}H_{24}N_4O_7S, with a molecular weight of approximately 492.55 g/mol. Its structure can be summarized as follows:

Component Description
Benzodioxine Core structure contributing to enzyme inhibition
Oxazolidine Enhances interaction with biological targets
Sulfonamide Group Potential for antimicrobial activity
Ethylamine Side Chain May influence pharmacokinetics and bioactivity

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

  • Enzyme Inhibition : Studies have shown that derivatives containing the benzodioxane structure possess inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like diabetes and Alzheimer's disease due to their role in carbohydrate metabolism and neurotransmitter regulation .
  • Antimicrobial Activity : The sulfonamide moiety is associated with antimicrobial properties. Compounds derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess antibacterial properties .
  • Neuroprotective Effects : The oxazolidinyl group has been linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The interaction of the compound with specific receptors or enzymes involved in neuronal health could be a focal point for further research .

The mechanism of action for this compound likely involves:

  • Binding Affinity : The benzodioxine ring can interact with hydrophobic pockets in target enzymes or receptors, while the sulfonyl group can form hydrogen bonds with amino acid residues.
  • Enhanced Specificity : The combination of oxazolidine and ethylamine moieties may enhance binding affinity and specificity through additional interactions with biological targets.

Case Studies

Recent studies have evaluated the biological activity of similar compounds:

  • A study on 3,4-dihydro-2H-1,3-benzoxazine derivatives demonstrated broad biological activity, including antifungal and anticancer properties. This class of compounds shows promise due to their structural similarity to our compound of interest .
  • Another investigation into thiazolidinone derivatives containing a 1,4-benzodioxane ring system revealed significant antibacterial and antifungal activities compared to standard drugs like norfloxacin and fluconazole .

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